N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide
Description
N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide is a benzamide derivative featuring dual sulfonamide substituents. Its structure comprises a central benzamide core with N-methyl sulfonamide groups at the 3- and 4-positions of the phenyl rings.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-24(31(3,27)28)20-9-7-8-18(16-20)23-22(26)17-12-14-19(15-13-17)25(2)32(29,30)21-10-5-4-6-11-21/h4-16H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKVMDFKKRQYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonation and amidation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce sulfonamide groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Analogs of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide
Key Observations:
- The target compound has a higher molecular weight (466.55 g/mol) compared to simpler benzamides like 3-Methyl-N-(4-methylphenyl)benzamide (225.29 g/mol), primarily due to its dual sulfonamide groups .
- Analogs with heterocyclic substituents (e.g., imidazole in ) exhibit pronounced bioactivity, suggesting that the target compound’s sulfonamide groups could similarly modulate activity .
Anticancer and Antimicrobial Potential
- Imidazole-substituted benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) demonstrate potent anticancer activity against cervical cancer cells, attributed to the imidazole ring’s ability to interact with cellular targets .
- Sulfonamide-linked benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) show antifungal activity, highlighting the role of sulfonamide groups in enhancing solubility and target affinity .
Structural and Physicochemical Properties
- Crystal structure studies of sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)benzenesulfonamide in ) reveal that sulfonamide groups participate in hydrogen-bonding networks, which could stabilize the target compound in biological environments .
- Dual sulfonamide moieties in the target compound may improve metabolic stability compared to single-sulfonamide analogs like N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide, as additional substituents often reduce enzymatic degradation .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Sulfonamide Moieties : These groups are known for their antibacterial properties and are pivotal in the compound's interaction with biological targets.
- Aromatic Rings : The presence of multiple aromatic rings enhances lipophilicity, potentially improving membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S₂ |
| Molecular Weight | 358.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of N-(3-(N-Methylmethylsulfonamido)phenyl)-4-(N-methylphenylsulfonamido)benzamide primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other sulfonamides.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways critical for cellular function.
Therapeutic Applications
Research indicates potential applications in:
- Antimicrobial Therapy : Due to its sulfonamide structure, it may exhibit antibacterial properties against a range of pathogens.
- Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory responses.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with effectiveness comparable to traditional sulfa drugs.
- Cell Line Studies : Experiments using cancer cell lines have shown that this compound can induce apoptosis, suggesting potential anticancer properties.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further investigations are necessary to confirm these findings.
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| In Vitro Antibacterial | Effective against Gram-positive bacteria |
| Cancer Cell Line | Induced apoptosis in tested cell lines |
| Toxicity Profile | Favorable safety at therapeutic doses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
